molecular formula C6H14ClNO B1523475 3-Amino-3-cyclopropylpropan-1-ol hydrochloride CAS No. 958027-99-1

3-Amino-3-cyclopropylpropan-1-ol hydrochloride

Cat. No. B1523475
M. Wt: 151.63 g/mol
InChI Key: XXPWXCKPADPLGU-UHFFFAOYSA-N
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Description

“3-Amino-3-cyclopropylpropan-1-ol hydrochloride” (ACPP) is a cyclopropane-containing amino alcohol. It has a molecular weight of 151.64 . The compound is usually stored at 4°C and appears as a powder .


Molecular Structure Analysis

The IUPAC name for this compound is ®-3-amino-3-cyclopropylpropan-1-ol hydrochloride . The InChI code is 1S/C6H13NO.ClH/c7-6(3-4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H/t6-;/m1./s1 .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4°C .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Synthesis of Amino Acids and Derivatives : The compound has been utilized in the synthesis of various amino acids and derivatives. For instance, it played a role in the synthesis of 3-amino-3-vinylpropanoic acid and its conversion to 4-amino-5-hydroxy-4,5-dihydrofuran-2-one hydrochloride (HAD), a cyclic stabilized form of aspartate 1-semialdehyde hydrochloride (Cheung & Shoolingin‐Jordan, 1997).
  • Pharmacological Applications :

    • Antitumor Activity : Some derivatives of 3-Amino-3-cyclopropylpropan-1-ol hydrochloride have been synthesized and tested for antitumor activity. A study showed that certain tertiary aminoalkanol hydrochlorides exhibited promising antitumor properties (Isakhanyan et al., 2016).
    • Antiplasmodial Activity : Various amino-3-arylpropan-1-ols, including derivatives of 3-Amino-3-cyclopropylpropan-1-ol hydrochloride, have been evaluated for their antiplasmodial activity against malaria strains, with some showing moderate effectiveness (D’hooghe et al., 2011).
  • Chemical Reactions and Transformations :

    • Cleavage and Conversion of Carbon Chains : Research has explored the behavior of amino-alkyl tertiary carbinols, including derivatives of 3-Amino-3-cyclopropylpropan-1-ol hydrochloride, in various chemical reactions. These compounds have been used in studies involving the cleavage and transformation of carbon chains (Adamson, 1949).
  • Material Science and Catalysis :

    • Preparation of Novel Compounds : The compound has been used in the preparation of novel series of substituted amino alcohols with potential applications in material science and as catalysts. This includes the synthesis of enantiomerically pure 3-aryloxy-2-hydroxypropanoic acids, which are intermediate products in the synthesis of cis-4-Aminochroman-3-ols (Bredikhina et al., 2014).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-amino-3-cyclopropylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c7-6(3-4-8)5-1-2-5;/h5-6,8H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXPWXCKPADPLGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-cyclopropylpropan-1-ol hydrochloride

CAS RN

958027-99-1
Record name 3-amino-3-cyclopropylpropan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
OA Davis, KMJ Cheung, A Brennan… - Journal of Medicinal …, 2022 - ACS Publications
To identify new chemical series with enhanced binding affinity to the BTB domain of B-cell lymphoma 6 protein, we targeted a subpocket adjacent to Val18. With no opportunities for …
Number of citations: 12 pubs.acs.org

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